N-Octanoyl-D-erythro-dihydrosphingosine
Beschreibung
N-Octanoyl-D-erythro-dihydrosphingosine (C26H53NO3, molecular weight 428) is a synthetic dihydroceramide derivative with an octanoyl (C8:0) fatty acid chain esterified to the amino group of D-erythro-dihydrosphingosine (sphinganine). This compound is soluble in organic solvents such as chloroform, ethanol, and DMSO, and is typically stored at −20°C to maintain stability . It serves as a precursor in ceramide biosynthesis and is widely used in studies of lipid metabolism, apoptosis, and sphingolipid-related disorders .
Eigenschaften
Molekularformel |
C26H53NO3 |
|---|---|
Molekulargewicht |
428 |
Aussehen |
Unit:5 mgSolvent:nonePurity:98+%Physical solid |
Synonyme |
N-C8:0-D-erythro-Dihydroceramide; N-Octanoyl-D-erythro-sphinganine |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Biochemical Studies
Enzyme Activity Assays
N-Octanoyl-D-erythro-dihydrosphingosine has been utilized extensively as a substrate in enzyme assays to investigate the activity of dihydroceramide desaturase (DES). In a study, the compound was combined with NADH and other reagents to assess its conversion into ceramide. The kinetic parameters such as and were determined, revealing insights into enzyme efficiency and substrate affinity .
Table 1: Kinetic Parameters of Dihydroceramide Desaturase Activity
| Substrate | (μM) | (nmol/min/g protein) |
|---|---|---|
| N-Octanoyl-D-erythro-dihydrosphingosine | 1.92 ± 0.36 | 3.16 ± 0.24 |
Pharmacological Applications
Therapeutic Potential
Research has indicated that inhibitors of dihydroceramide desaturase may have therapeutic implications in cancer treatment. For instance, compounds like fenretinide (4-HPR) have been shown to inhibit DES activity, leading to the accumulation of dihydroceramides which can induce cell cycle arrest in neuroblastoma cells . The application of N-Octanoyl-D-erythro-dihydrosphingosine in these studies helps elucidate the mechanism by which these inhibitors exert their effects.
Case Study: Neuroblastoma Cell Lines
In studies involving neuroblastoma cell lines, the inhibition of DES by fenretinide resulted in increased levels of dihydroceramides, suggesting a potential pathway for therapeutic intervention. The application of N-Octanoyl-D-erythro-dihydrosphingosine as a substrate allowed researchers to measure enzyme activity and understand the underlying biochemical pathways involved in cancer progression .
Cellular Mechanisms
Role in Cell Growth Regulation
The compound has been implicated in studies examining cell density-dependent growth arrest mechanisms. Increased levels of dihydroceramides due to reduced DES activity at high cell densities were observed, indicating a potential role for N-Octanoyl-D-erythro-dihydrosphingosine in regulating cellular responses to environmental changes .
Research Methodologies
Experimental Protocols
To assess the activity of dihydroceramide desaturase using N-Octanoyl-D-erythro-dihydrosphingosine, researchers typically employ liquid scintillation counting techniques after incubating the substrate with cell lysates under specific conditions. The experimental setup includes:
- Substrate Preparation: A mixture of labeled and unlabeled substrates is prepared.
- Incubation Conditions: The reaction is conducted at 37 °C for a defined time period.
- Termination and Analysis: Reactions are terminated with chloroform/methanol and analyzed for radioactivity to quantify enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Dihydroceramides
Structural and Physical Properties
- Stereochemistry: The threo isomer (D-threo) exhibits distinct enzymatic interactions due to its 2S,3S configuration, contrasting with the erythro (2S,3R) form’s prevalence in mammalian systems . Saturation: Dihydroceramides lack the 4,5-trans double bond of ceramides, reducing oxidative susceptibility and altering membrane dynamics .
Comparison with Ceramides and Modified Sphingosines
Ceramides with Varying Acyl Chains
- Functional Insights :
Modified Sphingosines
- N,N-Dimethylsphingosine (C20H41NO2, MW 327.5): Dimethylation of the amino group alters charge distribution, inhibiting sphingosine kinase and modulating immune responses .
- N-Octadecanoylsphingosine 1-phosphate (C36H70NO7P, MW 684): Phosphorylation introduces a negatively charged head group, enabling interactions with SIP receptors in vascular signaling .
- Galactosyl-N-stearoyl-D-erythro-sphingosine (C42H81NO8, MW 728.11): Glycosylation expands its role in cell recognition and lysosomal storage disorders .
Vorbereitungsmethoden
Sharpless Asymmetric Dihydroxylation
1-Heptadecene undergoes Sharpless asymmetric dihydroxylation to yield (2S,3R)-diol 6 (86% ee), which is enriched to >99% ee via recrystallization. The diol is selectively protected with TBDMS and MOM ethers, followed by Swern oxidation to generate an α,β-unsaturated ester. Reduction with DIBAL-H produces allylic alcohol 10 , a key intermediate for subsequent rearrangement.
Overman Rearrangement and Ozonolysis
Allylic alcohol 10 is converted to trichloroacetimidate 11 , which undergoes Pd(II)-catalyzed Overman rearrangement to form erythro-allylic trichloroacetamide 12 (78% yield, 28:1 dr). Ozonolysis and reductive workup cleave the alkene to yield alcohol 13 , which is deprotected to furnish D-erythro-sphinganine.
Table 1: Key Reaction Parameters for Sphinganine Synthesis
| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Dihydroxylation | AD-mix-β, CH3SO2NH2 | 87 | N/A |
| Overman Rearrangement | Pd(acac)2, p-benzoquinone | 78 | 28:1 (erythro:threo) |
| Ozonolysis | O3, Me2S | 78 | N/A |
N-Acylation Strategies for Dihydroceramide Formation
The sphinganine backbone is acylated with octanoic acid to form N-octanoyl-D-erythro-dihydrosphingosine. Source 3 describes enzymatic and chemical approaches for this transformation.
Enzymatic Acylation Using Sphingolipid Acyltransferases
Microsomal preparations from C2C12 myotubes or rat liver catalyze the transfer of octanoyl-CoA to sphinganine. The reaction mixture includes NADH, bicine buffer (pH 8.5), and CHAPS-solubilized substrates. Activity is quantified via liquid scintillation counting using [³H]-labeled sphinganine.
Table 2: Optimized Conditions for Enzymatic Acylation
| Parameter | Value |
|---|---|
| Substrate Concentration | 500 nM (cold) + 2 nM (³H-labeled) |
| Incubation Time | 20 min at 37°C |
| Protein Load | 100 µg microsomal protein |
| Detergent | 1.1 mg CHAPS per 10 µl H2O |
Chemical Acylation via Schotten-Baumann Reaction
Source 4 highlights a chemical method using octanoyl chloride in a biphasic system (CH2Cl2/H2O) with NaHCO3. The reaction proceeds at 0°C to room temperature, achieving >95% acylation efficiency. The product is purified via silica gel chromatography (hexane:EtOAc, 3:1).
Purification and Analytical Characterization
Chromatographic Purification
Crude N-octanoyl-D-erythro-dihydrosphingosine is purified using reversed-phase HPLC (C18 column, MeOH:H2O 85:15). Source 1 specifies ≥98% purity, validated by thin-layer chromatography (TLC; Rf = 0.45 in CHCl3:MeOH:HAc 65:25:10).
Spectroscopic Validation
-
Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 428.7, consistent with the molecular formula C26H53NO3.
-
NMR : ¹H NMR (CDCl3) signals at δ 5.35 (d, J=15 Hz, NH), 3.85 (m, H2), and 1.25 ppm (br s, octanoyl chain).
Applications in Biochemical Research
Q & A
Q. How can researchers design studies to explore synergistic effects between N-Octanoyl-D-erythro-dihydrosphingosine and other bioactive lipids?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
